2-[4-(Benzyloxy)butyl]-1,3-propanediol
Description
These analogs differ in substituents on the aromatic ring (e.g., hydroxypropenyl, methoxy, or glycosylated chains), which significantly influence their physicochemical properties and bioactivities . This article focuses on these analogs for comparative analysis, as direct data on the benzyloxybutyl variant is unavailable in the provided sources.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(4-phenylmethoxybutyl)propane-1,3-diol |
InChI |
InChI=1S/C14H22O3/c15-10-14(11-16)8-4-5-9-17-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2 |
InChI Key |
NBPCBCYUQCIXBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCCCCC(CO)CO |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[4-(Benzyloxy)butyl]-1,3-propanediol and its analogs from the evidence:
Key Structural and Functional Insights
Substituent-Driven Bioactivity
- Phenolic vs. Glycosylated Chains: Compounds with glycosylated substituents (e.g., rhamnopyranosyl in ) exhibit moderate antioxidant activity, likely due to enhanced solubility and radical scavenging capacity. In contrast, simpler hydroxypropenyl or methoxy groups (e.g., ) show less pronounced activity but may contribute to lignan-like interactions with cellular targets.
- Coumarin vs. Propanediol Derivatives: Nordentatin (a coumarin derivative) demonstrated hepatoprotective effects in vitro, whereas 1,3-propanediol analogs lacked direct activity data in the same study . This highlights the importance of core structure in determining bioactivity.
Metabolic and Pharmacokinetic Considerations
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